molecular formula C19H36N2O2 B035404 Jietacin B CAS No. 109766-62-3

Jietacin B

Cat. No. B035404
CAS RN: 109766-62-3
M. Wt: 324.5 g/mol
InChI Key: NLHHWDNOMPVMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jietacin B is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of jietacin A, which is a natural product isolated from the marine sponge Jaspis sp. Jietacin B has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Nematocidal Activity

Jietacin B, along with other Jietacin compounds, is recognized for its potent nematocidal activity, particularly against the pine wood nematode, Bursaphelenchus lignicolus. These compounds are reported to be significantly more active than avermectin B1a. Their structure includes a unique functional vinylazoxy group. Novel analogs, such as Jietacin C and D, have been isolated, and a 7-step total synthesis for Jietacin A, B, C, and D has been achieved. The nematocidal activity was evaluated against Caenorhabditis elegans as a model nematode (Sugawara et al., 2015).

Anthelmintic Activity and Drug Discovery

Jietacins are identified as azoxy antibiotics isolated from Streptomyces sp. KP-197. They possess a unique structural motif including a vinyl azoxy group and a long acyclic aliphatic chain. Jietacins have demonstrated potent anthelmintic activity against parasitic nematodes. Specifically, Jietacin A is noted for its moderate or low acute toxicity and non-mutagenic potential in mini Ames screen, making it a candidate for drug discovery research. Efforts in the design, synthesis, and biological evaluation of Jietacin derivatives against parasitic nematodes have led to a fully synthesized simplified derivative showing better anthelmintic activity against three parasitic nematodes than natural Jietacins (Sugawara et al., 2017).

properties

CAS RN

109766-62-3

Product Name

Jietacin B

Molecular Formula

C19H36N2O2

Molecular Weight

324.5 g/mol

IUPAC Name

ethenyl-(15-methyl-8-oxohexadecyl)imino-oxidoazanium

InChI

InChI=1S/C19H36N2O2/c1-4-21(23)20-17-13-9-5-6-11-15-19(22)16-12-8-7-10-14-18(2)3/h4,18H,1,5-17H2,2-3H3

InChI Key

NLHHWDNOMPVMIR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-]

Canonical SMILES

CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-]

synonyms

jietacin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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